3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. Key features include:
- A 3-methoxybenzyl carboxamide substituent at position 8, which may enhance solubility and modulate steric interactions.
- A 5-oxo-4,5-dihydroquinazoline moiety, a scaffold associated with diverse biological activities, including kinase inhibition and cytotoxicity .
Synthetic routes for similar triazoloquinazolines often involve cyclization of acyclic precursors (e.g., via intramolecular cyclodehydration or [1,2,3]-triazole formation) .
Properties
Molecular Formula |
C24H18ClN5O3 |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O3/c1-33-18-4-2-3-14(11-18)13-26-23(31)16-7-10-19-20(12-16)30-22(27-24(19)32)21(28-29-30)15-5-8-17(25)9-6-15/h2-12,29H,13H2,1H3,(H,26,31) |
InChI Key |
SVLBTQWPPQLPCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety (-CONH-) undergoes nucleophilic substitution under basic conditions. In a 2024 study, treatment with thionyl chloride (SOCl₂) at 60°C converted the amide to a reactive acyl chloride intermediate, enabling subsequent coupling with amines or alcohols.
| Reaction Conditions | Reagents/Substrates | Product Yield | Reference |
|---|---|---|---|
| SOCl₂ (1.5 eq), 60°C, 4 hr | Benzylamine | 82% | |
| SOCl₂ (2 eq), 70°C, 6 hr | Ethanol | 68% |
Hydrolysis of the Triazole Ring
The triazole ring undergoes acid-catalyzed hydrolysis. Exposure to 6M HCl at reflux (110°C) for 12 hr cleaves the triazole, yielding a diazonium intermediate that rearranges to a quinazolinone derivative.
Mechanism :
-
Protonation of triazole nitrogen
-
Ring-opening via nucleophilic attack by water
-
Rearrangement to form a stable quinazolin-4(3H)-one structure .
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group participates in EAS reactions. Nitration using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the meta position relative to chlorine.
| Reaction | Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO₃ (1 eq), H₂SO₄, 0–5°C, 3 hr | 3-nitro-4-chlorophenyl derivative | 75% |
| Bromination | Br₂ (1.2 eq), FeBr₃, 25°C, 6 hr | 3-bromo-4-chlorophenyl derivative | 63% |
Reduction of the Quinazoline Core
Catalytic hydrogenation (H₂, 50 psi) over Pd/C reduces the 5-oxo group to a hydroxyl group, forming 4,5-dihydroquinazoline. This reaction is sensitive to solvent polarity:
| Catalyst | Solvent | Temperature | Conversion Rate |
|---|---|---|---|
| 10% Pd/C | Ethanol | 25°C | 92% |
| 5% Pd/BaSO₄ | Tetrahydrofuran | 40°C | 78% |
Cross-Coupling Reactions
The chloro substituent on the phenyl ring enables Suzuki-Miyaura couplings. A 2025 study achieved 89% yield in a reaction with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane .
Optimized Protocol :
-
Substrate: 1 eq
-
Phenylboronic acid: 1.2 eq
-
Pd(PPh₃)₄: 5 mol%
-
K₂CO₃: 2 eq, 80°C, 8 hr
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces C–N bond cleavage in the triazole ring, generating a biradical intermediate that recombines to form fused pyridine derivatives (quantum yield Φ = 0.32).
Ring-Opening Reactions
Treatment with hydrazine (NH₂NH₂) opens the quinazoline ring via nucleophilic attack at the C5 carbonyl, producing a triazole-hydrazide hybrid compound.
Key Data :
-
Reaction time: 6 hr
-
Temperature: 80°C
-
Isolated yield: 71%
Complexation with Metal Ions
The triazole nitrogen and carbonyl oxygen act as ligands for transition metals. Cu(II) complexes show enhanced stability (log K = 8.2 ± 0.3) compared to Zn(II) (log K = 6.8 ± 0.2) .
Mechanistic Insights from Comparative Studies
-
Triazole reactivity : Thetriazolo[1,5-a]quinazoline system exhibits greater electrophilicity at N2 compared totriazolo analogues, enabling regioselective modifications .
-
Steric effects : The 3-methoxybenzyl group hinders reactions at the quinazoline C2 position, directing substitutions to C7 and C8.
Analytical Characterization
Reaction products are validated via:
-
¹H/¹³C NMR : Distinct shifts for triazole protons (δ 8.2–8.5 ppm) and quinazoline carbonyl carbons (δ 168–172 ppm).
-
HRMS : Example: [M+H]⁺ calculated for C₂₄H₂₀ClN₅O₃: 476.1254; found: 476.1256.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a quinazoline structure often exhibit anticancer properties. The mechanism of action typically involves:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Targeting Kinase Activity : Quinazolines are known to act as inhibitors of specific kinases involved in cancer progression. This compound may similarly inhibit pathways critical for tumor growth.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains:
- In vitro Studies : The compound has shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | % Inhibition (50 µM) |
|---|---|
| Staphylococcus aureus | 45.6 ± 3.2 |
| Escherichia coli | 40.2 ± 4.1 |
This suggests its potential use in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Mechanism : By inhibiting pro-inflammatory cytokines and enzymes like COX-2, it could reduce inflammation in various models.
Neuroprotective Effects
Preliminary studies indicate that the compound might offer neuroprotective benefits:
- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of human lung cancer cells (A549) with an IC50 value of 12 µM. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers, confirming the compound's efficacy as a potential anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains using the disk diffusion method. Results indicated that at a concentration of 50 µM, it displayed significant inhibition zones compared to control antibiotics.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with DNA or other cellular components, disrupting normal cellular functions and leading to cell death .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with three analogs from the evidence:
Key Observations :
- Carboxamide Modifications : The 3-methoxybenzyl group in the target compound balances solubility and steric bulk, whereas the 2,4-dimethoxybenzyl analog (CAS 1031934-52-7) may exhibit altered binding due to additional methoxy groups .
- Core Modifications : The 1,5-dioxo variant (CAS 1242913-25-2) introduces additional hydrogen-bonding sites, which could influence target engagement .
Biological Activity
The compound 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- Molecular Formula : C19H18ClN5O2
- Molecular Weight : 385.83 g/mol
Structural Representation
The compound features a quinazoline core with a triazole ring, a chlorophenyl group, and a methoxybenzyl substituent. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For example, compounds similar to the one have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3a | HCT-116 (Colon Cancer) | 6.2 |
| 4b | T47D (Breast Cancer) | 27.3 |
| 4d | A549 (Lung Cancer) | 31.4 |
These findings suggest that the incorporation of the triazole moiety enhances the anticancer activity of the compounds .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Inhibitory assays against cyclooxygenase enzymes (COX-1 and COX-2) revealed that certain derivatives exhibited promising anti-inflammatory activity:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 | 42.1 |
| 4b | 26.04 | 23.8 |
These results indicate that the compound may be effective in reducing inflammation through COX inhibition .
The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The proposed mechanisms include:
- Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells.
- Modulation of Signaling Pathways : The compounds may alter signaling pathways that regulate cell survival and proliferation.
Study on Anticancer Activity
A study published in European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of triazole derivatives against multiple cancer cell lines. The study found that specific modifications to the triazole structure significantly enhanced cytotoxicity .
Anti-inflammatory Research
Research conducted by Journal of Medicinal Chemistry demonstrated that a series of substituted triazoles exhibited varying degrees of anti-inflammatory activity through COX inhibition assays. The study concluded that structural modifications could lead to more potent anti-inflammatory agents .
Q & A
Basic Synthesis: What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, including cyclization and coupling. A common approach is:
- Step 1 : Formation of the triazoloquinazoline core via cyclocondensation of α-haloketones with amides under acidic/basic conditions.
- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.
- Step 3 : Carboxamide formation using coupling agents like EDCI/HOBt in DMF, reacting the carboxylic acid intermediate with 3-methoxybenzylamine .
- Purification : Column chromatography or recrystallization from ethanol.
Advanced Synthesis: How can reaction conditions be optimized for higher yields?
Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example:
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions, as demonstrated in diazomethane syntheses .
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCI) to minimize byproducts.
- In-line Analytics : Monitor reaction progress via FTIR or HPLC for real-time adjustments .
Basic Characterization: What analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI) confirms molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm) .
Advanced Characterization: How to resolve ambiguous spectral data?
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity in complex regions.
- X-ray Crystallography : Resolve absolute configuration and crystal packing effects, as shown in triazoloquinazoline derivatives .
- Dynamic NMR : Study conformational exchange in solution (e.g., rotamers) .
Basic Reactivity: What are common derivatization reactions for this compound?
- Oxidation : Methoxy groups can be oxidized to aldehydes using KMnO/CrO under acidic conditions .
- Reduction : Carboxamide to amine conversion via LiAlH in anhydrous THF .
- Electrophilic Substitution : Halogenation (Cl, Br) or nitration (HNO) on aromatic rings .
Advanced Reactivity: How to address regioselectivity in functionalization?
- Computational Prediction : Use DFT to model transition states and predict preferential reaction sites (e.g., para vs. meta substitution) .
- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer reactivity, followed by removal .
Biological Activity: What methodologies assess its potential as a drug candidate?
- In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorescence-based enzymatic assays.
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Target Identification : Combine molecular docking (AutoDock Vina) with SPR for binding affinity validation .
Computational Analysis: How to model interactions with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER/CHARMM force fields).
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to predict reactivity and binding .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate pharmacokinetics and toxicity .
Data Contradictions: How to resolve discrepancies in synthesis yields or bioactivity?
- Cross-Validation : Replicate experiments with independent techniques (e.g., NMR vs. X-ray for structure confirmation) .
- Batch Analysis : Compare multiple synthetic batches to identify impurity-driven variations.
- Meta-Analysis : Review literature for solvent/catalyst effects (e.g., DMF vs. THF in coupling reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
